molecular formula C15H14FN3O B4752682 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4752682
M. Wt: 271.29 g/mol
InChI Key: NRNQGNSKYXZWPU-UHFFFAOYSA-N
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Description

The compound 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone family, a class of heterocyclic compounds with a fused benzene and pyrimidine ring system. This derivative is characterized by:

  • A 4-fluorophenylamino group at position 2, introducing moderate electron-withdrawing effects due to the fluorine substituent.
  • A 4-methyl group on the quinazolinone core, which may enhance steric bulk and influence solubility.
  • A partially saturated 7,8-dihydroquinazolin-5(6H)-one backbone, contributing to conformational flexibility .

While direct crystallographic data for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest that such molecules often adopt planar conformations with substituents like fluorophenyl groups oriented perpendicularly to the core, impacting electronic delocalization .

Properties

IUPAC Name

2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-9-14-12(3-2-4-13(14)20)19-15(17-9)18-11-7-5-10(16)6-8-11/h5-8H,2-4H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNQGNSKYXZWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the quinazolinone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among quinazolinone derivatives include substituents at positions 2, 4, 7, and 6. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Substituents Molecular Weight (g/mol) Key Properties
Target Compound: 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 2-(4-FPhNH), 4-Me ~327.35 (calculated) Moderate electron-withdrawing effects; potential planar conformation
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-derivative () 2-(3-MePhNH), 7-(4-FPh) ~353.37 Structural isomer; enhanced steric hindrance from 3-Me group
2-[4-(4-Methoxyphenyl)piperazinyl]-4-Me analog () 2-piperazinyl, 4-Me, 7-(4-FPh) 446.52 Higher MW; increased polarity due to piperazinyl group
2-Amino-7-(4-methoxyphenyl)-derivative () 2-NH2, 7-(4-MeOPh) ~297.33 Strong electron-donating effects from 4-MeOPh; red-shifted emission
2-(2,3-Dihydro-1H-indol-1-yl)-4-Me analog () 2-indolyl, 4-Me 355.44 Bulky substituent; potential π-stacking interactions

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The 4-fluorophenyl group in the target compound contrasts with electron-donating groups (e.g., 4-MeOPh in ), which red-shift emission spectra due to enhanced intramolecular charge transfer (ICT) . Fluorophenyl substituents may reduce emission intensity compared to methoxy groups but improve stability against oxidation.
  • Steric and Conformational Effects: Bulky groups like indolyl () or piperazinyl () increase molecular weight and alter solubility. The target compound’s 4-methyl group balances steric effects without significantly hindering planarization.

Photophysical and Electronic Properties

highlights substituent-dependent emission behavior in quinazoline derivatives:

  • Electron-Withdrawing Groups (e.g., Cl): Reduce emission intensity and wavelength due to suppressed ICT.
  • Electron-Donating Groups (e.g., 4-MeOPh): Enhance ICT, causing red shifts. The 4-fluorophenyl group in the target compound, being moderately electron-withdrawing, likely exhibits intermediate emission characteristics compared to chloro or methoxy derivatives .

Biological Activity

2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone family. Its unique structure, characterized by a fluorophenyl group and a dihydroquinazolinone core, suggests potential biological activities that have been the subject of various research studies. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C12H10FN3OC_{12}H_{10}FN_3O. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that this compound has an IC50 value of approximately 5.9 µM against A549 cells, suggesting potent antiproliferative effects comparable to standard chemotherapeutic agents like Cisplatin, which has an IC50 of 15.37 µM against the same cell line .

Cell LineIC50 (µM)Comparison with Cisplatin (IC50 µM)
A5495.9 ± 1.715.37
SW-4802.3 ± 0.9116.1
MCF-75.65 ± 2.333.2

The compound induced apoptosis in the A549 cell line in a dose-dependent manner and caused cell cycle arrest in the S phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies indicate that it possesses broad-spectrum efficacy against various bacterial strains, although specific data on MIC values are still being compiled in ongoing research.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound.

Case Studies

  • In Vitro Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound led to significant apoptosis rates at higher concentrations (10 µM and above), highlighting its potential as a therapeutic agent in lung cancer treatment .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the phenyl ring can significantly affect biological activity. Compounds with halogen substitutions generally exhibited enhanced potency compared to their unsubstituted counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
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2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

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